2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-20(2,3)17-12-24-18(22-17)9-8-15(23-24)19(25)21-11-13-6-7-14(26-4)10-16(13)27-5/h6-10,12H,11H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFOBVVEGBWTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the imidazo[1,2-b]pyridazine nucleus, show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes that result in various biological activities.
Biological Activity
2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 368.4 g/mol
- CAS Number : 2549056-51-9
The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl and dimethoxyphenyl groups may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Inhibition of IKKβ
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including this compound, exhibit inhibitory activity against IκB kinase beta (IKKβ), a crucial enzyme in the NF-κB signaling pathway. One study demonstrated that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold significantly enhanced IKKβ inhibitory activity in cell-free assays as well as in THP-1 cells stimulated with TNFα .
Table 1: IKKβ Inhibition Data
| Compound | IC50 (µM) | Cell Type |
|---|---|---|
| This compound | TBD | THP-1 cells |
| Other derivatives | Varies | Varies |
Case Studies
A recent study focused on the development of novel imidazo[1,2-b]pyridazine derivatives for cancer therapy revealed that compounds with similar structures showed significant inhibition against various cancer cell lines. For instance, derivatives targeting CDK12/13 exhibited IC50 values in the nanomolar range against triple-negative breast cancer (TNBC) cells . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of specific substituents on the imidazo[1,2-b]pyridazine scaffold can significantly affect its potency and selectivity against target enzymes. Research has shown that modifications can lead to improved selectivity for kinases involved in inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Key Observations :
Comparison :
- The target compound’s synthesis may face challenges in purifying the bulky tert-butyl and benzyl groups, whereas smaller analogues (e.g., cyclopropyl) benefit from higher yields .
Physicochemical and Pharmacological Properties
Notes:
- The tert-butyl group in the target compound may reduce aqueous solubility but enhance membrane permeability .
Preparation Methods
α-Bromoketone and 3-Amino-6-Halopyridazine Condensation
The imidazo[1,2-b]pyridazine backbone is synthesized through a regioselective condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃). The halogen at the 6-position of pyridazine directs nucleophilic attack to the desired nitrogen, preventing alternative cyclization pathways.
Example Protocol :
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction kinetics and purity. A study demonstrated that microwave heating at 150°C for 20 minutes increased yields to 85% while reducing byproduct formation. This method is advantageous for scaling due to rapid heat transfer and uniform energy distribution.
Metal-Free Synthesis Pathways
Bromomalonaldehyde-Mediated Cyclization
A solvent-free approach utilizes bromomalonaldehyde and 2-aminopyridines to form the imidazo[1,2-b]pyridazine core at 120°C. The tert-butyl group is introduced via post-cyclization alkylation, while the carboxamide is appended using a Dean-Stark trap for azeotropic water removal.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 5.5 h |
| Yield (Core + Amide) | 62% |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (EtOAc/hexane gradient) or reverse-phase HPLC for high-purity isolates (>98%). The tert-butyl group’s hydrophobicity aids in separation, while the dimethoxybenzyl moiety introduces distinct UV absorption at 280 nm.
Spectroscopic Confirmation
-
¹H NMR : δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 6H, OCH₃), 4.65 (s, 2H, CH₂), 8.25 (s, 1H, pyridazine-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation + Coupling | 76 | 98 | High |
| Microwave-Assisted | 85 | 99 | Moderate |
| Metal-Free | 62 | 95 | Low |
The condensation-coupled approach balances yield and scalability, making it ideal for industrial applications. Microwave methods excel in research settings requiring rapid iteration, while metal-free routes cater to green chemistry priorities .
Q & A
Basic: What are the common synthetic routes for synthesizing 2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step reactions focusing on constructing the imidazo[1,2-b]pyridazine core followed by functionalization. Key steps include:
- Condensation reactions to form the heterocyclic core. For example, reacting pyridazine derivatives with tert-butyl groups under acidic conditions .
- Amide coupling using reagents like EDCI/HOBt or TBTU to introduce the 2,4-dimethoxyphenylmethyl substituent .
- Purification via crystallization (e.g., using dichloromethane/hexane mixtures) or chromatography .
Critical parameters include temperature control (<50°C to avoid side reactions) and solvent selection (DMF or DCM for solubility optimization) .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural validation relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : 1H/13C NMR to confirm tert-butyl (δ ~1.3 ppm for nine equivalent protons) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C22H27N4O3) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of structural analogs?
Discrepancies in bioactivity data (e.g., kinase inhibition vs. antimicrobial effects) are addressed by:
- SAR studies : Comparing analogs with modified substituents. For example, replacing the tert-butyl group with a fluorophenyl moiety alters hydrophobicity and target binding .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify target affinity and rule off-target effects .
- Meta-analysis : Cross-referencing datasets from kinase profiling panels (e.g., Broad Institute’s PKIS2 library) to identify assay-specific artifacts .
Advanced: How are reaction conditions optimized for scalable synthesis of imidazo[1,2-b]pyridazine derivatives?
Optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for aryl coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to attach aromatic groups .
- Temperature gradients : Lower temperatures (~0°C) minimize byproducts during amide bond formation .
Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: What methodologies are used to analyze the compound’s pharmacokinetic properties in preclinical studies?
Key approaches include:
- In vitro metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
Contradictory solubility data (e.g., logP discrepancies) are resolved using shake-flask methods with HPLC quantification .
Basic: What are the primary challenges in characterizing the compound’s stability under varying pH conditions?
Stability studies use:
- Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .
- HPLC-MS : To identify degradation products (e.g., hydrolysis of the carboxamide group) .
- Kinetic modeling : Arrhenius plots to predict shelf-life at 25°C .
Advanced: How is computational chemistry applied to predict the compound’s target engagement?
- Docking simulations : Using AutoDock Vina with crystal structures of kinase domains (e.g., VEGFR2 PDB: 4AG8) to predict binding poses .
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- QSAR models : Correlating substituent electronegativity (Hammett constants) with IC50 values from kinase assays .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves (nitrile) and lab coats to prevent dermal exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Waste disposal : Neutralization of acidic byproducts before disposal .
Advanced: How do researchers address low yields in the final coupling step of the synthesis?
- Reagent stoichiometry : Adjusting carbodiimide coupling agents (e.g., 1.2 eq. EDCI) to drive amide formation .
- Microwave-assisted synthesis : Reducing reaction time from 24h to 2h at 80°C .
- Protecting groups : Temporary Boc protection of amines to prevent side reactions .
Advanced: What techniques validate the compound’s mechanism of action in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
